Product packaging for 4-(2,2-Dimethoxyethyl)piperidine(Cat. No.:)

4-(2,2-Dimethoxyethyl)piperidine

Cat. No.: B13595621
M. Wt: 173.25 g/mol
InChI Key: WXRHZMWSQAYRDX-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)piperidine is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B13595621 4-(2,2-Dimethoxyethyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(2,2-dimethoxyethyl)piperidine

InChI

InChI=1S/C9H19NO2/c1-11-9(12-2)7-8-3-5-10-6-4-8/h8-10H,3-7H2,1-2H3

InChI Key

WXRHZMWSQAYRDX-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CCNCC1)OC

Origin of Product

United States

Significance of Piperidine Scaffolds As Versatile Building Blocks in Chemical Synthesis

Piperidine (B6355638) and its derivatives are fundamental components in the design and synthesis of a wide range of organic compounds, particularly in the realm of medicinal chemistry. nih.govexlibrisgroup.com The piperidine scaffold's importance stems from several key features:

Structural Diversity: The piperidine ring can be readily functionalized at various positions, allowing for the creation of a diverse library of substituted derivatives. This structural versatility is crucial for modulating the physicochemical and biological properties of molecules. researchgate.netthieme-connect.com

Pharmacological Relevance: A significant number of approved drugs across various therapeutic areas contain a piperidine moiety. nih.govexlibrisgroup.com These include analgesics, antipsychotics, antihistamines, and anticancer agents, highlighting the scaffold's ability to interact with biological targets. exlibrisgroup.comijnrd.org

Synthetic Accessibility: A multitude of synthetic methods have been developed for the construction and modification of the piperidine ring. nih.govorganic-chemistry.org These methods range from classical cyclization reactions to modern catalytic approaches, providing chemists with a robust toolbox for their synthetic endeavors. nih.govdtic.mil

The strategic incorporation of piperidine scaffolds can lead to improvements in a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. researchgate.netthieme-connect.com Furthermore, the conformational rigidity of the piperidine ring can help in pre-organizing appended functional groups for optimal interaction with a biological target, thereby enhancing potency and selectivity. researchgate.net

Strategic Importance of the 2,2 Dimethoxyethyl Moiety in Synthetic Transformations

The 2,2-dimethoxyethyl group attached to the 4-position of the piperidine (B6355638) ring in the title compound is a masked aldehyde. This functionality is of considerable strategic importance in multi-step organic synthesis for several reasons:

Protection and Stability: The dimethyl acetal (B89532) is stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles, which would otherwise react with an unprotected aldehyde. This allows for chemical modifications on the piperidine ring or other parts of the molecule without affecting the latent aldehyde functionality.

Controlled Deprotection: The aldehyde can be readily unmasked under acidic conditions, typically through hydrolysis. This controlled deprotection allows for the introduction of the reactive aldehyde group at a desired stage of a synthetic sequence.

Versatile Precursor: Once deprotected, the resulting aldehyde can participate in a wide array of subsequent chemical transformations. These include, but are not limited to:

Reductive amination to form new C-N bonds.

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Grignard and organolithium additions to form secondary alcohols.

Oxidation to a carboxylic acid.

This versatility makes the 2,2-dimethoxyethyl moiety a valuable synthon for the elaboration of complex molecular architectures.

4 2,2 Dimethoxyethyl Piperidine As a Key Synthetic Intermediate and Building Block

A Precursor in the Synthesis of Heterocyclic Scaffolds

The piperidine (B6355638) moiety is a prevalent structural motif in many biologically active compounds and natural products. wikipedia.orgnih.gov 4-(2,2-Dimethoxyethyl)piperidine serves as a versatile starting material for the elaboration of more complex heterocyclic systems, including fused and bridged ring structures, as well as other nitrogen-containing heterocycles. ijnrd.org

Formation of Fused and Bridged Ring Systems

The strategic placement of reactive functional groups in this compound allows for its use in the construction of intricate fused and bridged bicyclic systems. researchgate.netnih.govnih.gov These complex scaffolds are often challenging to synthesize through other methods. nih.govresearchgate.net The dimethoxyethyl side chain can be deprotected to reveal a reactive aldehyde, which can then participate in intramolecular cyclization reactions. For instance, this aldehyde can react with the piperidine nitrogen or a substituent introduced at the nitrogen to form a new ring fused or bridged to the original piperidine core.

Methodologies such as ring-closing metathesis and intramolecular cycloadditions are employed to facilitate the formation of these complex architectures. researchgate.netnih.gov These strategies are crucial in the synthesis of natural products and their analogues, where the three-dimensional arrangement of atoms is critical for biological activity. The ability to construct such constrained systems from a relatively simple starting material highlights the synthetic utility of this compound.

Synthesis of Nitrogen-Containing Heterocycles

Beyond complex bicyclic systems, this compound is a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocycles, including pyrrolidines, piperazines, and imidazolidinones. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov

The synthesis of pyrrolidines can be achieved through ring-contraction strategies starting from the piperidine scaffold. researchgate.net Alternatively, the side chain can be manipulated and incorporated into a new pyrrolidine (B122466) ring attached to the piperidine core.

Piperazines , which are six-membered rings containing two nitrogen atoms, can be synthesized by introducing a second nitrogen-containing fragment that reacts with the functional groups of the this compound derivative. nih.govorganic-chemistry.orgnih.gov For example, reductive amination of the deprotected aldehyde with an appropriate amine can lead to the formation of a piperazine (B1678402) ring.

The synthesis of imidazolidinones can be achieved through multi-component reactions or stepwise procedures involving the piperidine nitrogen and the latent aldehyde functionality. organic-chemistry.orgnih.gov These reactions often involve the condensation with isocyanates or other reagents to build the imidazolidinone core.

Construction of Complex Organic Molecules

The versatility of this compound extends to its application in the multi-step total synthesis of complex natural products and other target molecules. nih.gov

Role in the Synthesis of Agrochemical Intermediates

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel heterocyclic compounds. The piperidine scaffold is known to be present in some active agrochemical ingredients. This compound can be used to create libraries of substituted piperidine derivatives that can be screened for potential agrochemical activity. The ability to easily modify both the piperidine nitrogen and the side chain allows for the systematic exploration of the structure-activity relationship of these compounds.

Use in Material Science Precursors

While the final properties of materials are outside the scope of this article, the synthesis of the precursor molecules is a critical aspect of materials science. This compound can be incorporated into the synthesis of monomers and other precursors for polymers and functional materials. For example, the piperidine ring can be part of a polymer backbone or a side chain, influencing the properties of the resulting material. The reactive handles on the molecule allow for its incorporation into larger macromolecular structures through various polymerization techniques.

Derivatization and Scaffold Diversity Generation

The strategic value of this compound lies in its utility for creating large collections, or libraries, of related molecules. These libraries are essential tools in the search for new drug candidates, as they allow researchers to systematically explore the relationship between a molecule's structure and its biological activity. Methodologies such as Diversity-Oriented Synthesis (DOS) and multicomponent reactions (MCRs) are often employed to build these libraries, aiming to maximize structural and stereochemical complexity. nih.govresearchgate.net

Chemical space exploration refers to the generation of a wide variety of molecules around a central core structure. The structure of this compound is ideally suited for this purpose, offering two orthogonal points for derivatization.

The secondary amine within the piperidine ring can be readily functionalized through a host of well-established reactions. These include N-alkylation, N-acylation, sulfonylation, and reductive amination. Each of these transformations allows for the introduction of a diverse array of substituents, influencing the compound's steric and electronic properties.

Simultaneously, the 2,2-dimethoxyethyl group at the 4-position serves as a stable, protected form of an acetaldehyde (B116499) moiety. Mild acidic hydrolysis unmasks this latent aldehyde, providing a second, highly versatile functional handle for further diversification. This aldehyde can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can be used in Wittig reactions to form alkenes, aldol (B89426) reactions to create β-hydroxy carbonyl compounds, or a second reductive amination to install a different amine-containing fragment.

The combination of derivatization at both the piperidine nitrogen and the C-4 side chain enables a modular approach to generating extensive chemical diversity from a single, readily accessible starting material. nih.gov This strategy provides a powerful platform for creating focused libraries aimed at optimizing biological activity. researchgate.net

Table 1: Potential Derivatization Reactions for this compound

This table outlines potential chemical transformations at the two key reactive sites of the title compound, illustrating its utility in exploring chemical space.

Reactive SiteReaction TypeReagents/ConditionsResulting Structure
Piperidine Nitrogen N-AlkylationR¹-X (Alkyl halide), BaseN-Alkyl piperidine
N-AcylationR¹-COCl (Acyl chloride), BaseN-Acyl piperidine (Amide)
N-ArylationAr-X, Palladium catalystN-Aryl piperidine
SulfonylationR¹-SO₂Cl (Sulfonyl chloride), BaseN-Sulfonyl piperidine (Sulfonamide)
C-4 Side Chain (Post-deprotection to Aldehyde) Reductive AminationR²-NH₂, Reducing agent (e.g., NaBH(OAc)₃)4-(2-Aminoethyl)piperidine derivative
Wittig ReactionPh₃P=CHR² (Wittig ylide)4-(Alkenyl)piperidine derivative
Grignard ReactionR²-MgBr, then workup4-(2-Hydroxyalkyl)piperidine derivative
Knoevenagel CondensationCH₂(CN)₂, Base4-(2,2-Dicyanovinyl)piperidine derivative

The efficient construction of molecular libraries is a cornerstone of modern medicinal chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are particularly powerful for this purpose. researchgate.net

The aldehyde generated from this compound is an excellent substrate for various MCRs. For example, it can be employed in the Ugi four-component reaction. researchgate.net In a hypothetical Ugi synthesis, the aldehyde could be combined with an amine, a carboxylic acid, and an isocyanide. By systematically varying each of these four components, a large library of complex, peptidomimetic structures can be rapidly assembled, with each member featuring the core piperidine scaffold.

Similarly, the aldehyde can participate in other MCRs, such as the Mannich reaction, to produce diverse β-amino carbonyl compounds, or the Hantzsch pyridine (B92270) synthesis, to generate dihydropyridine (B1217469) structures. These strategies leverage the building block's inherent functionality to access complex molecular scaffolds that would otherwise require lengthy, multi-step syntheses. nih.gov This approach allows for the generation of significant skeletal and functional diversity, which is critical for discovering novel biologically active agents. researchgate.net

Table 2: Illustrative Ugi Four-Component Reaction for Library Synthesis

This table demonstrates a hypothetical library synthesis using the aldehyde derived from this compound as a key input for the Ugi reaction.

Aldehyde Component (from Building Block)Amine (R¹-NH₂)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)Resulting Ugi Product Core Structure
Piperidin-4-yl-acetaldehydeBenzylamineAcetic Acidtert-Butyl isocyanideα-Acylamino-amide with piperidine scaffold
Piperidin-4-yl-acetaldehydeAnilineBenzoic AcidCyclohexyl isocyanideα-Acylamino-amide with piperidine scaffold
Piperidin-4-yl-acetaldehydeMethylaminePropionic AcidBenzyl isocyanideα-Acylamino-amide with piperidine scaffold
Piperidin-4-yl-acetaldehydeCyclopropylamineIsobutyric AcidEthyl isocyanoacetateα-Acylamino-amide with piperidine scaffold

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Conformational Preferences of the Piperidine (B6355638) Ring

The conformational landscape of the piperidine ring is dominated by the chair conformation, which minimizes torsional and angle strain. For 4-(2,2-Dimethoxyethyl)piperidine, the key conformational question revolves around the orientation of the 4-(2,2-dimethoxyethyl) substituent, which can exist in either an axial or an equatorial position.

In its neutral (free base) form, the bulky (2,2-dimethoxyethyl) group is expected to strongly prefer the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions. The conformational free energy difference (A-value) for a substituent dictates this preference. While a specific A-value for the (2,2-dimethoxyethyl) group is not documented, it is anticipated to be significant due to its size, ensuring the conformational equilibrium lies heavily towards the equatorial conformer.

Upon protonation of the piperidine nitrogen to form the piperidinium (B107235) salt, electrostatic interactions can influence the conformational equilibrium. For many 4-substituted piperidines with polar substituents, the axial conformer can be stabilized in the salt form. nih.gov This is attributed to favorable electrostatic interactions between the positively charged nitrogen and the polar group. nih.gov In the case of this compound, the presence of the two methoxy (B1213986) groups introduces polarity. Therefore, upon protonation, a slight shift towards the axial conformation might be observed, although the steric bulk would still likely ensure the equatorial conformer remains dominant. Molecular mechanics calculations on similar systems have successfully predicted these conformational changes. nih.gov

Some complex substituted piperidines, particularly those with significant steric strain, have been shown to adopt boat or twist-boat conformations to alleviate these strains. ias.ac.inrsc.orgrsc.org For this compound, the chair conformation is expected to be the most stable.

Detailed Analysis of Substituent Effects on Molecular Geometry

The (2,2-dimethoxyethyl) substituent at the C-4 position is not expected to cause significant distortions of the piperidine ring's bond angles or bond lengths from their standard values in a chair conformation. The primary geometric effect will be the steric influence on the local environment.

In the predominant equatorial conformation, the substituent will extend away from the ring, with minimal impact on the endocyclic geometry. The bond lengths and angles within the piperidine ring should resemble those of piperidine itself.

In the less-favored axial conformation, steric compression between the substituent and the axial hydrogens at C-2 and C-6 would likely lead to some flattening of the ring at the N-1 and C-4 positions to increase the distance between the interacting groups. This can be accompanied by a slight lengthening of the C-2-C-3 and C-5-C-6 bonds.

The electronic effects of the (2,2-dimethoxyethyl) group on the piperidine ring are expected to be minimal due to the insulating effect of the ethyl linker. The substituent's influence is primarily steric.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (e.g., 2D NMR, NOESY for conformation)

NMR spectroscopy is a powerful tool for determining the conformational preferences of piperidine derivatives. optica.org For this compound, specific NMR experiments would be crucial for confirming the predicted equatorial preference of the substituent.

¹H NMR: The chemical shift and, more importantly, the coupling constants of the proton at C-4 (H-4) would be indicative of its orientation. An axial H-4 (corresponding to an equatorial substituent) would exhibit one large axial-axial coupling and one smaller axial-equatorial coupling. Conversely, an equatorial H-4 would show two small equatorial-axial and equatorial-equatorial couplings.

¹³C NMR: The chemical shifts of the ring carbons, particularly C-2, C-3, C-5, and C-6, are sensitive to the conformation. In an axial conformation of the substituent, a shielding (upfield shift) of the C-2 and C-6 carbons would be expected due to the gamma-gauche effect.

2D NMR:

COSY (Correlation Spectroscopy): Would be used to establish the proton-proton coupling network within the molecule, confirming the connectivity of the piperidine ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of the ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most direct NMR method for determining spatial proximity and thus conformation. For the equatorial conformer, NOE correlations would be expected between the axial protons at C-2 and C-6 and the axial protons at C-3 and C-5. Crucially, NOEs would be observed between the axial H-4 and the axial protons at C-2 and C-6. For the minor axial conformer, NOEs would be seen between the protons of the (2,2-dimethoxyethyl) group and the axial protons at C-2 and C-6.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for the major equatorial conformer is presented below, based on general values for substituted piperidines.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-HBroad singlet, ~1.5-2.5-
C2-H, C6-H (ax)~2.5-2.7~47-49
C2-H, C6-H (eq)~3.0-3.2~47-49
C3-H, C5-H (ax)~1.1-1.3~28-30
C3-H, C5-H (eq)~1.7-1.9~28-30
C4-H~1.4-1.6~35-37
-CH₂-~1.6-1.8~38-40
-CH(OCH₃)₂~4.3-4.5~103-105
-OCH₃~3.2-3.4~53-55

Note: This is an interactive data table based on expected values and not on experimental data for the specific compound.

X-ray Crystallography of Derivatives and Salts for Solid-State Structure

X-ray crystallography provides definitive proof of the solid-state structure of a molecule, including its conformation and stereochemistry. rsc.orgacs.org While no crystal structure of this compound itself is publicly available, analysis of its derivatives or salts would be highly informative.

Crystallization of a salt, for instance, the hydrochloride or hydrobromide salt, would likely yield high-quality crystals. The resulting structure would confirm the chair conformation of the piperidine ring and the equatorial or axial preference of the substituent in the solid state. It would also provide precise bond lengths, bond angles, and torsional angles, which could be compared with theoretical calculations. nih.gov

Furthermore, co-crystallization with other molecules or the formation of derivatives (e.g., N-acylation or N-alkylation) could be used to obtain crystalline material and study intermolecular interactions. nih.govacs.org The solid-state conformation may differ from the solution-state conformation due to packing forces, but for a group with a strong equatorial preference, it is highly probable that this would be maintained in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

This compound itself is an achiral molecule. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) are not applicable.

However, if a chiral center were introduced into the molecule, for example, by substitution at another position on the piperidine ring or if a chiral derivative were synthesized, then chiroptical methods would become essential for determining the enantiomeric purity and absolute configuration. nih.govresearchgate.net For instance, if a methyl group were introduced at the 2-position, the resulting (2R, 4S) and (2S, 4R) or (2R, 4R) and (2S, 4S) enantiomeric pairs could be distinguished using these techniques. researchgate.net

The CD spectrum of a chiral derivative would show characteristic Cotton effects, the signs of which could be correlated with the absolute configuration, often with the aid of theoretical calculations. mdpi.comnih.gov This is particularly important in drug development, where the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. researchgate.net

Computational and Theoretical Investigations of 4 2,2 Dimethoxyethyl Piperidine

Quantum Chemical Calculations (e.g., DFT Studies)

Detailed Density Functional Theory (DFT) studies specifically elucidating the properties of 4-(2,2-Dimethoxyethyl)piperidine are not presently found in the reviewed scientific literature. Such studies are crucial for understanding the fundamental electronic and structural characteristics of a molecule.

Electronic Structure Analysis and Bonding Characterization

There are no available studies that provide a specific analysis of the electronic structure of this compound. This includes the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the nature of the chemical bonds within the molecule. Consequently, data tables for parameters like Mulliken charges, bond orders, and molecular orbital compositions are not available for this specific compound.

Prediction of Reactivity and Reaction Pathways

Information regarding the predicted reactivity of this compound based on quantum chemical calculations is not available. This includes the mapping of its molecular electrostatic potential (MEP) to identify electrophilic and nucleophilic sites, as well as the calculation of reactivity descriptors (e.g., hardness, softness, and Fukui functions). Furthermore, no theoretical studies on its potential reaction pathways have been published.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound, including the identification of its stable conformers and the energy landscape connecting them, is not documented in the literature. While piperidine (B6355638) and its derivatives are known to adopt chair, boat, and twist-boat conformations, the specific energetic preferences and rotational barriers for the 4-(2,2-dimethoxyethyl) substituent have not been computationally explored and reported. Therefore, no data tables of relative conformational energies, dihedral angles, or Boltzmann populations for this molecule could be compiled.

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations for this compound are not found in the surveyed literature. MD simulations are instrumental in understanding the dynamic behavior of molecules in various environments.

Exploration of Dynamic Behavior and Solvent Interactions

There are no published MD simulation studies that investigate the dynamic behavior of this compound. This includes its translational and rotational motion, internal flexibility, and interactions with solvent molecules. As a result, there is no data on its radial distribution functions with common solvents or the dynamics of hydrogen bonding.

Conformational Sampling and Free Energy Calculations

In the absence of dedicated MD simulation studies, there is no information on the conformational sampling of this compound over time. Furthermore, free energy calculations, such as the potential of mean force (PMF) for conformational changes or the free energy of solvation, have not been reported for this compound.

Mechanistic Studies Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, techniques such as Density Functional Theory (DFT) can be employed to map out reaction pathways, identify intermediates, and calculate activation energies.

Transition state analysis is fundamental to understanding the kinetics and mechanism of a chemical reaction. By modeling the transition state structures, chemists can predict reaction rates and understand the factors that influence them. While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, the methodologies are well-established for related piperidine systems.

For instance, in reactions such as N-alkylation or acylation of the piperidine nitrogen, computational methods can be used to locate the transition state structure. The geometry of this transient species, along with its energetic barrier, provides crucial information. Quantum chemical calculations, such as those at the G3B3 and G3(MP2)-RAD levels of theory, have been used to study hydrogen migration reactions in piperidine radicals, demonstrating the feasibility of such theoretical investigations. acs.org These methods could similarly be applied to model the transition states of reactions where this compound acts as a nucleophile.

Illustrative Example of Transition State Calculation Data for a Generic Piperidine Reaction:

ParameterValueMethod
ReactionN-ProtonationDFT/B3LYP
Reactant Energy (Hartree)-213.567-
Transition State Energy (Hartree)-213.559-
Activation Energy (kcal/mol)5.02-
Key Bond Distance (Å)N-H: 1.54-

Note: The data in this table is illustrative and represents typical outputs from a computational study on a generic piperidine reaction, not specific findings for this compound.

Computational models are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving substituted piperidines. The conformational preferences of the piperidine ring and its substituents play a critical role in determining the outcome of a reaction.

For this compound, the piperidine ring is expected to adopt a chair conformation. The 4-(2,2-dimethoxyethyl) substituent would preferentially occupy an equatorial position to minimize steric hindrance. This conformational bias can influence the approach of reagents and thus the stereochemical outcome of reactions at the piperidine ring or the nitrogen atom.

DFT calculations have been successfully used to predict the diastereoselectivity in the synthesis of 2,5-disubstituted pyrrolidines and piperidines. acs.org Similar computational approaches could be applied to predict the stereochemical outcome of reactions involving this compound. For example, in the case of an electrophilic addition to a derivative where a double bond is present on the ring, calculations could predict whether the attack is favored from the axial or equatorial face, leading to a specific diastereomer. Studies on N-Boc-2-aryl-4-methylenepiperidines have utilized DFT to understand the rotamers and predict the stereochemical outcome of lithiation reactions. acs.org

Table Illustrating Predicted Stereoselectivity in a Hypothetical Reaction:

ReactionPredicted Major DiastereomerPredicted Diastereomeric Ratio (dr)Computational Method
Catalytic Hydrogenation of a Substituted Piperideinecis>95:5DFT B3LYP/6-31G*
Alkylation of an Enolate Derived from a Piperidonetrans85:15Ab initio MP2

Note: This table provides an illustrative example of how computational chemistry can predict stereoselectivity in reactions involving piperidine derivatives. The data is not from a specific study on this compound.

Cheminformatics and Data-Driven Insights

Cheminformatics involves the use of computational methods to analyze chemical data, predict properties, and guide chemical research. For this compound, cheminformatics tools can be used to calculate a range of molecular descriptors that predict its physicochemical properties and potential biological activities.

Quantum chemical calculations using semi-empirical methods like AM1, PM3, and RM1 have been used to determine the spatial, electronic, and energy characteristics of various piperidine derivatives. chemjournal.kz Such studies can reveal information about thermodynamic stability, reactivity indices (such as HOMO-LUMO gaps), and charge distributions, which are valuable for understanding the compound's behavior. chemjournal.kz

Table of Predicted Physicochemical Properties for a Structurally Related Piperidine Derivative:

PropertyPredicted Value (for 4-(2-Methoxyethyl)piperidine)Source
Molecular Weight143.23 g/mol PubChem nih.gov
XLogP30.8PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count3PubChem nih.gov
Polar Surface Area21.3 ŲPubChem nih.gov

Note: This data is for the analog 4-(2-Methoxyethyl)piperidine (B1590803) and is provided for illustrative purposes. The properties of this compound are expected to be similar but not identical.

Future Research Directions and Synthetic Challenges

Development of Novel and More Efficient Synthetic Pathways

The synthesis of piperidine (B6355638) derivatives is a well-established field, yet the preparation of specifically 4-substituted analogues like 4-(2,2-dimethoxyethyl)piperidine often requires multi-step procedures. A primary challenge lies in developing more efficient, scalable, and cost-effective synthetic routes.

A highly plausible and efficient pathway involves the catalytic hydrogenation of the corresponding pyridine (B92270) precursor, 4-(2,2-dimethoxyethyl)pyridine (B13973124). This method is analogous to a patented process for the synthesis of the related compound, 4-(dimethoxymethyl)piperidine, which achieves high yield and purity through the hydrogenation of 4-(dimethoxymethyl)pyridine (B3038237) using a noble metal catalyst like ruthenium or rhodium on a support. google.com This approach benefits from the relative accessibility of pyridine starting materials.

Alternative strategies, common for piperidine synthesis, could be adapted but present specific challenges. For instance, synthesis starting from a 4-piperidone (B1582916) would require the introduction of the two-carbon side chain, perhaps via a Wittig or Horner-Wadsworth-Emmons reaction, followed by reduction and protection to form the acetal (B89532). dtic.mil While feasible, this adds steps and complexity. Cyclization strategies, such as the aza-Michael reaction, are powerful for forming the piperidine ring but would require a specifically designed acyclic precursor that might not be readily available. kcl.ac.uk

Future research should focus on optimizing the catalytic hydrogenation of the pyridine precursor, exploring a wider range of catalysts to lower costs and improve reaction conditions. Additionally, developing a convergent synthesis where the side chain and a pre-formed ring are coupled represents a significant but valuable challenge.

Table 1: Comparison of Potential Synthetic Pathways

Pathway Starting Material Key Steps Potential Advantages Potential Challenges
Catalytic Hydrogenation 4-(2,2-dimethoxyethyl)pyridine Catalytic reduction of the pyridine ring High atom economy, potentially few steps, high yields demonstrated for similar compounds. google.com Availability and cost of pyridine precursor; catalyst cost and optimization.
Functionalization of Piperidone N-protected-4-piperidone Wittig/HWE reaction, reduction, acetal formation Readily available starting material. Multiple steps, potential for side reactions, use of stoichiometric reagents. dtic.mil
Aza-Michael Cyclization Acyclic amino-alkene/alkyne Intramolecular cyclization Builds the core ring structure efficiently. kcl.ac.uk Complex design and synthesis of the required acyclic precursor.

| Diels-Alder Cycloaddition | Imine and a suitable diene | [4+2] Cycloaddition | Excellent control over stereochemistry. dtic.mil | Limited scope for achieving the specific 4-substitution pattern. |

Exploration of Underutilized Reactivity Modes of the Compound

The synthetic utility of this compound stems from its two distinct functional groups: the piperidine nitrogen and the acetal. While reactions at the nitrogen are predictable, the latent reactivity of the acetal group is a key area for future exploration.

The secondary amine of the piperidine ring is a nucleophilic and basic center. It can readily undergo standard transformations such as:

N-Alkylation and N-Arylation: To introduce a wide variety of substituents.

N-Acylation: To form amides, carbamates, and ureas.

Reductive Amination: To couple with aldehydes and ketones.

The most intriguing and underutilized aspect of this compound is the acetal functional group. Acetal groups are stable to basic, neutral, and many reductive conditions, making them excellent protecting groups for aldehydes. Under acidic conditions, the acetal can be hydrolyzed to unveil the reactive aldehyde, 2-(piperidin-4-yl)acetaldehyde. This "deprotection-functionalization" strategy opens up a vast chemical space. The liberated aldehyde can participate in a multitude of reactions, including:

Wittig and related olefination reactions to form alkenes.

Condensation reactions with various nucleophiles.

Further reductive aminations to create complex diamine structures.

Oxidation to a carboxylic acid.

Future research should focus on developing one-pot or tandem reactions that leverage this dual reactivity. For example, a sequence involving N-functionalization followed by in-situ hydrolysis of the acetal and subsequent reaction of the aldehyde could rapidly generate molecular complexity from a single, versatile starting material.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For the compound to be utilized as a common building block, its synthesis must be scalable and safe. Flow chemistry offers significant advantages over traditional batch processing in this regard, including enhanced heat and mass transfer, improved safety for energetic reactions like hydrogenation, and the potential for straightforward automation.

The catalytic hydrogenation of 4-(2,2-dimethoxyethyl)pyridine is an ideal candidate for adaptation to a continuous flow process. A packed-bed reactor containing a heterogeneous catalyst could allow for the continuous conversion of the starting material to the piperidine product, simplifying purification and enabling large-scale production on demand. Research in flow electrochemistry has already demonstrated efficient and scalable methods for the synthesis of other substituted piperidines, providing a strong foundation for developing similar processes for this specific compound. nih.govnih.govresearchgate.net

Beyond the synthesis of the title compound itself, its integration into automated synthesis platforms is a compelling future direction. An automated system could perform a multi-step sequence, for example, taking this compound from a stock solution, performing an N-alkylation in one module, followed by an automated workup and transfer to a second module for acetal hydrolysis and a subsequent condensation reaction. This would enable the rapid generation of libraries of complex molecules for screening in various non-medicinal applications.

Advanced Catalyst Design for Transformations Involving the Compound

Catalysis is central to both the synthesis and subsequent functionalization of this compound. Future advances in catalyst design are crucial for unlocking its full potential.

For the primary synthesis via hydrogenation, research into more advanced catalysts could focus on several areas:

Cost-Effectiveness: Exploring catalysts based on earth-abundant metals (e.g., nickel, cobalt) to replace expensive noble metals like rhodium and ruthenium, without compromising efficiency or selectivity. dtic.mil

Chemoselectivity: Designing catalysts that selectively reduce the pyridine ring without causing hydrogenolysis of the C-O bonds in the acetal group, ensuring the integrity of the protected aldehyde.

Stereoselectivity: While the parent compound is achiral, the development of chiral catalysts for the asymmetric hydrogenation of prochiral pyridine precursors could provide access to enantiomerically pure piperidine derivatives, a significant goal in many areas of chemical synthesis. nih.gov

For the functionalization of the compound, new catalysts could enable novel transformations. For instance, developing catalysts for the direct C-H activation of the piperidine ring would allow for the introduction of substituents at other positions, creating highly diverse molecular scaffolds without requiring de novo synthesis for each analogue.

Expanding Applications in Non-Traditional Chemical Fields (excluding biological/medicinal)

While piperidine derivatives are prevalent in pharmaceuticals, the unique structure of this compound makes it a candidate for applications in materials science and polymer chemistry.

Polymer Chemistry: The bifunctional nature of this compound makes it an interesting monomer or chain modifier. The secondary amine can act as a nucleophile in polymerization reactions. For example, it could serve as a curing agent for epoxy resins or react with diacyl chlorides to form polyamides. The latent aldehyde, which can be deprotected post-polymerization, offers a route to functionalized polymers where the aldehyde groups can be used for cross-linking or for grafting other molecules onto the polymer backbone.

Materials Science: The compound could be used for the surface modification of materials. The piperidine nitrogen can be used to anchor the molecule to a surface (e.g., via quaternization or reaction with surface epoxy groups). Subsequent hydrolysis of the acetal would expose aldehyde functionalities across the material's surface. These aldehydes could then be used to covalently attach other molecules, nanoparticles, or coatings, providing a powerful method for creating functionalized surfaces for applications in catalysis, separations, or sensing.

Industrial Chemicals: Piperidine itself is used as a solvent and a base, and in the production of rubber vulcanization accelerators. [Source 5 from first search] Derivatives like this compound could be investigated as specialty solvents or as precursors to novel vulcanization agents or corrosion inhibitors, where the side chain could be tailored to improve performance or solubility.

Future research in these areas would involve synthesizing polymers and materials incorporating this building block and characterizing their physical and chemical properties to validate these potential applications.

Q & A

Q. What are the common synthetic routes for 4-(2,2-Dimethoxyethyl)piperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting piperidine with 2,2-dimethoxyethyl halides (e.g., bromide or chloride) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at reflux conditions . Purification often involves column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, temperature, or solvent polarity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors .
  • Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) and acids. Use airtight containers to prevent moisture absorption .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of according to local hazardous waste regulations .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Purity is assessed via:
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS with helium carrier gas .
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic peaks for dimethoxyethyl groups at δ 3.3–3.5 ppm for methoxy protons) .
  • Elemental Analysis : Verify carbon, hydrogen, and nitrogen content matches theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in catalytic hydrogenation or cross-coupling reactions?

  • Methodological Answer : The dimethoxyethyl group acts as an electron-donating substituent, stabilizing intermediates in hydrogenation (e.g., via Pd/C or Raney Ni catalysts under H₂ pressure) . For cross-coupling (e.g., Suzuki-Miyaura), the piperidine nitrogen may coordinate with palladium, requiring ligand optimization (e.g., SPhos or Xantphos) to prevent deactivation. Kinetic studies using in situ IR or NMR can track reaction pathways .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Conflicting data (e.g., unexpected NOE correlations in NMR or fragmentation patterns in MS) may arise from conformational flexibility or impurities. Strategies include:
  • Dynamic NMR : Variable-temperature experiments to identify rotameric equilibria .
  • High-Resolution MS (HRMS) : Confirm molecular ions (e.g., ESI+ with <2 ppm error) to rule out adducts .
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are accessible .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., GPCRs or enzymes). Parameters:
  • Ligand Preparation : Optimize 3D structures with Gaussian09 at the B3LYP/6-31G* level .
  • Binding Affinity : Score poses using MM-GBSA free-energy calculations. Validate predictions with in vitro assays (e.g., IC₅₀ measurements via fluorescence polarization) .

Q. What methodologies enable the regioselective functionalization of this compound for SAR studies?

  • Methodological Answer :
  • Electrophilic Substitution : Protect the piperidine nitrogen with Boc groups, then introduce halogens (e.g., NBS in CCl₄ for bromination) at specific positions .
  • Reductive Amination : React ketone intermediates (e.g., from oxidation of dimethoxyethyl chains) with amines under NaBH₃CN or STAB conditions .
  • Click Chemistry : Azide-alkyne cycloaddition (CuAAC) to append pharmacophores (e.g., triazoles) for enhanced binding .

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